molecular formula C22H27N3O B11454761 3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11454761
M. Wt: 349.5 g/mol
InChI Key: YACXDFGYBLEDDP-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core, which is a fused heterocyclic structure consisting of a benzene ring fused to an imidazole ring.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .

Scientific Research Applications

3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This compound may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, it can interfere with the synthesis of essential biomolecules in microbes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide is unique due to its specific structural modifications, which enhance its pharmacological properties. The presence of the 3-methyl and N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide groups provides distinct chemical and biological activities compared to other benzimidazole derivatives .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

3-methyl-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C22H27N3O/c1-4-5-8-14-25-20-13-7-6-12-19(20)24-21(25)17(3)23-22(26)18-11-9-10-16(2)15-18/h6-7,9-13,15,17H,4-5,8,14H2,1-3H3,(H,23,26)

InChI Key

YACXDFGYBLEDDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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